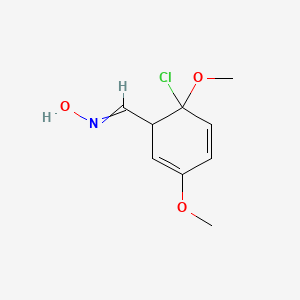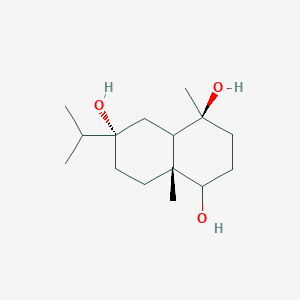
2-Bromocyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromocyclopropane-1-carbaldehyde is an organobromine compound with the molecular formula C4H5BrO. It is a derivative of cyclopropane, where a bromine atom is attached to one of the carbon atoms in the cyclopropane ring, and an aldehyde group is attached to another carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromocyclopropane-1-carbaldehyde can be synthesized through various methods. One common method involves the bromination of cyclopropanecarboxaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like tetrachloroethane. The reaction is mildly exothermic and is usually carried out at a controlled temperature to prevent the loss of bromine and product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromocyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclopropane derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Oxidation: Oxidizing agents such as KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Cyclopropane derivatives with different functional groups.
Oxidation: Cyclopropanecarboxylic acid.
Reduction: 2-Bromocyclopropane-1-methanol.
Scientific Research Applications
2-Bromocyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromocyclopropane-1-carbaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations .
Comparison with Similar Compounds
2-Bromocyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
Bromocyclopropane: Lacks the aldehyde group, making it less reactive in oxidation and reduction reactions.
Cyclopropanecarboxaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
Chlorocyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
These comparisons highlight the unique reactivity of this compound due to the presence of both the bromine atom and the aldehyde group.
Properties
Molecular Formula |
C4H5BrO |
|---|---|
Molecular Weight |
148.99 g/mol |
IUPAC Name |
2-bromocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h2-4H,1H2 |
InChI Key |
ZHWXEYGFAATRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)
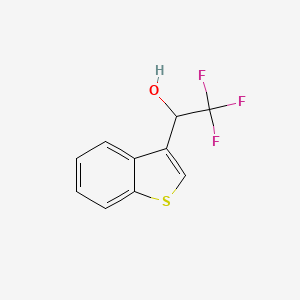

![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12433581.png)
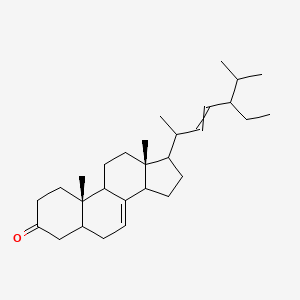

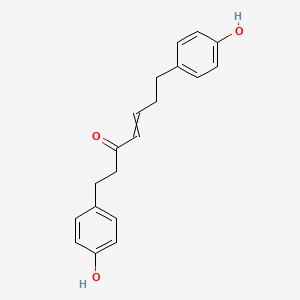

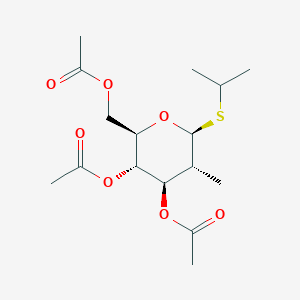
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
